molecular formula C10H12O3S B3226926 4-(Methylsulfonyl)cinnamyl alcohol CAS No. 125872-64-2

4-(Methylsulfonyl)cinnamyl alcohol

Cat. No. B3226926
CAS RN: 125872-64-2
M. Wt: 212.27 g/mol
InChI Key: QGQOORJDFMGIMP-NSCUHMNNSA-N
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Description

“4-(Methylsulfonyl)cinnamyl alcohol” is a derivative of cinnamyl alcohol . Cinnamyl alcohol is an organic compound that is found in esterified form in storax, Balsam of Peru, and cinnamon leaves . It forms a white crystalline solid when pure, or a yellow oil when even slightly impure . It can be produced by the hydrolysis of storax . Cinnamyl alcohol has been shown to be a skin sensitizer .


Synthesis Analysis

The synthesis of cinnamyl alcohol has been studied extensively. It can be produced by the hydrolysis of storax . In one study, an efficient biosynthesis of cinnamyl alcohol was achieved by engineered Escherichia coli overexpressing carboxylic acid reductase . Another study reported the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol using formic acid as a hydrogen donor .


Molecular Structure Analysis

Cinnamyl alcohol is a member of the short-chain dehydrogenase/reductase (SDR) superfamily . It has a chemical formula of C9H10O . The molecular weight is 134.1751 . The structure of cinnamyl alcohol has been characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Cinnamyl alcohol can undergo various chemical reactions. For instance, it can be oxidized to cinnamaldehyde . In another reaction, cinnamyl alcohol can be selectively hydrogenated to cinnamyl alcohol using formic acid as a hydrogen donor .


Physical And Chemical Properties Analysis

Cinnamyl alcohol forms a white crystalline solid when pure, or a yellow oil when even slightly impure . It is sparingly soluble in water at room temperature, but highly soluble in most common organic solvents .

Safety and Hazards

Cinnamyl alcohol has been shown to be a skin sensitizer . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

The selective oxidation of cinnamyl alcohol to cinnamaldehyde has attracted a lot of attention because of its potential use in agrochemicals, fragrances, and fine chemicals . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of cinnamyl alcohol .

properties

IUPAC Name

(E)-3-(4-methylsulfonylphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQOORJDFMGIMP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)cinnamyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylsulfonyl)cinnamyl alcohol
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4-(Methylsulfonyl)cinnamyl alcohol
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